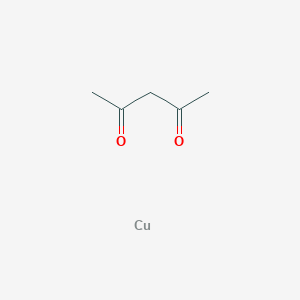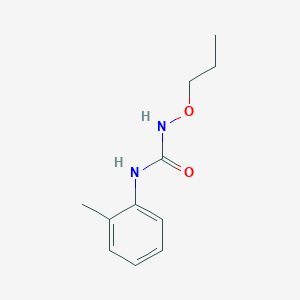
N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid, also known as BMH, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BMH is a thiosemicarbazone derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool in various fields of research.
Wirkmechanismus
N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid is thought to act through the formation of metal complexes, which can then interact with various biological molecules such as proteins and enzymes. This interaction can lead to changes in the activity or function of these molecules, which can in turn have a range of physiological effects.
Biochemical and Physiological Effects:
N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, metal chelation, and anti-inflammatory activity. N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid has also been shown to have potential as an anticancer agent, due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid is its ability to form stable metal complexes, which can be useful in a range of biochemical and physiological experiments. However, one limitation of N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid is its potential toxicity, which can limit its use in certain experiments or applications.
Zukünftige Richtungen
There are many potential future directions for research involving N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid, including further investigation of its anticancer properties, as well as its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, research could focus on the development of new derivatives of N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid with improved properties or reduced toxicity.
Synthesemethoden
N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid can be synthesized through a multistep process involving the reaction of 3-bromo-4-methoxybenzaldehyde with thiosemicarbazide, followed by the addition of allyl bromide and subsequent oxidation. The resulting compound can then be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid has been used in various scientific studies as a tool for investigating the mechanisms of action of various biological processes. For example, N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid has been used to study the role of metal ions in the activation of enzymes, as well as the effects of oxidative stress on cellular function.
Eigenschaften
Produktname |
N-allyl-N'-(3-bromo-4-methoxybenzylidene)carbamohydrazonothioic acid |
|---|---|
Molekularformel |
C12H14BrN3OS |
Molekulargewicht |
328.23 g/mol |
IUPAC-Name |
1-[(Z)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C12H14BrN3OS/c1-3-6-14-12(18)16-15-8-9-4-5-11(17-2)10(13)7-9/h3-5,7-8H,1,6H2,2H3,(H2,14,16,18)/b15-8- |
InChI-Schlüssel |
OEOOCQAPHHDGNI-NVNXTCNLSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=N\NC(=S)NCC=C)Br |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=S)NCC=C)Br |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NNC(=S)NCC=C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241389.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241391.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B241397.png)
![2,6-dibromo-4-[[(2E)-2-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B241399.png)
![N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide](/img/structure/B241402.png)
![2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B241403.png)
![4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid](/img/structure/B241406.png)


![1-(3,4-Dichlorophenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241414.png)
![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241418.png)